molecular formula C8H10N2O B13089954 6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one

6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one

Cat. No.: B13089954
M. Wt: 150.18 g/mol
InChI Key: SLWHTKMBPDPVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound (CAS: 5661-01-8) is a bicyclic heterocyclic compound with the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol. Its IUPAC name reflects the fused cyclopentane-pyrimidinone system, where the pyrimidinone ring is annulated with a cyclopentane moiety. The methyl group at position 6 and the ketone at position 4 are critical substituents defining its reactivity and physical properties.

Table 1: Key Identifiers of this compound

Property Value
IUPAC Name This compound
CAS Number 5661-01-8
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Synonyms NSC 28095; 5,6-Trimethylene-4(3H)-pyrimidinone

The compound’s structure has been validated through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, though specific spectral data are not publicly disclosed. Its solid-state appearance is reported as white to off-white crystalline material, stable under ambient storage conditions.

Historical Context in Heterocyclic Chemistry Research

First cataloged under the identifier NSC 28095, this compound emerged during mid-20th-century explorations into fused pyrimidine derivatives for pharmaceutical and agrochemical applications. The cyclopenta[d]pyrimidinone scaffold gained attention due to its structural similarity to purine bases, prompting investigations into its potential as a bioisostere in drug design. Early synthetic routes involved cyclocondensation reactions between cyclopentanone derivatives and urea analogs, though modern methods may utilize catalytic ring-closing strategies.

The compound’s historical significance lies in its role as a precursor for substituted derivatives. For example, chlorination at position 4 yields 4-chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS: 1256784-27-6), a key intermediate in kinase inhibitor development. Such modifications underscore the versatility of the core structure in medicinal chemistry.

Position Within Cyclopenta[D]pyrimidinone Structural Family

The cyclopenta[d]pyrimidinone family comprises compounds with varying substituents on the pyrimidinone ring and cyclopentane moiety. This compound occupies a distinct niche due to its methyl group and ketone functionality, which influence both electronic and steric properties.

Table 2: Structural Comparison with Related Derivatives

Compound Name Substituents CAS Number Key Applications
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine Cl at C4, CH₃ at C6 1256784-27-6 Kinase inhibitor synthesis
(R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine Cl at C4, CH₃ at C5 (chiral) 953045-35-7 Enantioselective catalysis
6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one H at C6, no methyl group 5661-01-8 Base for functionalization

The methyl group at C6 enhances lipophilicity compared to non-methylated analogs, potentially improving membrane permeability in bioactive derivatives. Conversely, the ketone at C4 serves as a hydrogen bond acceptor, a feature exploited in molecular recognition studies. Structural analogs with chlorine substituents, such as 1256784-27-6, demonstrate heightened electrophilicity at C4, enabling nucleophilic substitution reactions absent in the parent compound.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

6-methyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

InChI

InChI=1S/C8H10N2O/c1-5-2-6-7(3-5)9-4-10-8(6)11/h4-5H,2-3H2,1H3,(H,9,10,11)

InChI Key

SLWHTKMBPDPVBL-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1)N=CNC2=O

Origin of Product

United States

Preparation Methods

Synthesis via Condensation of Cyclopentanone Derivatives with Guanidine or Acetamidine

One common approach starts from 3-methyladipic acid or ethyl 2-oxocyclopentanecarboxylate as cyclopentanone precursors:

  • Step 1: Preparation of hydroxy pyrimidine intermediate via condensation of ethyl 2-oxocyclopentanecarboxylate with guanidine or acetamidine hydrochloride under reflux conditions in ethanol or toluene. This forms the bicyclic pyrimidinone ring fused to the cyclopentane moiety.

  • Step 2: Chlorination of the hydroxy pyrimidine intermediate using phosphoryl chloride (POCl3) to afford 4-chloro-6,7-dihydro-5H-cyclopenta[D]pyrimidine derivatives.

  • Step 3: Nucleophilic substitution of the 4-chloro group with appropriate amines or thiols to introduce various substituents at the 4-position.

This method yields 6-methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one and analogues with moderate to good yields (up to 80%) depending on reaction conditions and substituents.

Alternative Route via Cyclocondensation Using 3-Oxo-2-arylhydrazonopropanals

A high-pressure assisted synthetic approach involves:

  • Cyclocondensation of benzosuberone or tetralone derivatives with 3-oxo-2-arylhydrazonopropanals in the presence of ammonium acetate under high-pressure conditions using a Q-tube reactor.

  • This method leads to the formation of 6,7-dihydro-5H-benzocyclohepta[1,2-b]pyridine analogues, structurally related to cyclopenta fused pyrimidinones.

  • The process is advantageous due to its high atom economy, broad substrate scope, and scalability, with facile workup and high yields.

Though this method is more commonly applied to larger ring systems, it offers insight into potential synthetic modifications for cyclopenta fused pyrimidinones.

Process Improvements for Large-Scale Synthesis

Patent literature describes improved processes for the large-scale preparation of (cyclopentyl[d]pyrimidin-4-yl) derivatives, including this compound:

  • Optimization of reaction conditions to enhance yield and purity.

  • Selection of reagents and solvents to reduce complexity and improve scalability.

  • Use of protective groups such as tert-butyl carbamates to facilitate downstream transformations.

  • Application in the synthesis of biologically active compounds like AKT inhibitors (e.g., Ipatasertib) demonstrates the utility of these improved methods.

Step Reagents/Conditions Yield (%) Notes Source
Condensation with guanidine or acetamidine Reflux in ethanol or toluene, 2–5 hours 21–64 Formation of bicyclic pyrimidinone intermediate
Chlorination POCl3, reflux 3 h 69–83 Conversion to 4-chloro derivatives
Nucleophilic substitution Amines or thiols, i-PrOH, catalytic HCl 41–80 Introduction of substituents at 4-position
High-pressure cyclocondensation Ammonium acetate, Q-tube reactor High Alternative method for related bicyclic systems
Large-scale process optimization Improved reagents, protective groups Not specified Enhanced scalability and purity for pharmaceutical synthesis
  • The condensation of cyclopentanone derivatives with guanidine or acetamidine is a well-established route to form the pyrimidinone ring, but yields can be moderate due to competing side reactions and the sensitivity of intermediates.

  • Chlorination with POCl3 is efficient but requires careful control to avoid decomposition of sensitive intermediates.

  • Subsequent nucleophilic substitution allows structural diversification, critical for biological activity optimization.

  • High-pressure synthesis methods provide an innovative alternative, improving reaction rates and yields for related compounds, though their direct application to this compound requires further exploration.

  • Process improvements documented in patents highlight the importance of scalable, efficient synthesis for pharmaceutical applications, emphasizing reagent choice and reaction conditions.

The preparation of this compound typically involves multi-step synthesis starting from cyclopentanone derivatives, proceeding through condensation with guanidine or acetamidine, chlorination, and nucleophilic substitution. Advances in high-pressure synthesis and process optimization contribute to improved yields and scalability. These methodologies provide a robust foundation for the synthesis of this compound and its analogues for further biological and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, dihydropyrimidines, and oxo derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Antitumor Activity

One of the most significant applications of 6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one is its role as an antitumor agent. Research has indicated that derivatives of cyclopenta[D]pyrimidines exhibit potent activity against various cancer cell lines. A notable study synthesized a series of substituted cyclopenta[D]pyrimidines, demonstrating that certain modifications could enhance their efficacy against tumor cells. For instance, one derivative showed nanomolar inhibition of tumor cell proliferation and was effective against drug-resistant cancer lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Some studies suggest that it can inhibit the growth of specific bacterial strains, making it a candidate for developing new antibiotics. The structure-activity relationship (SAR) indicates that modifications to the molecular structure can significantly impact its antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by its structural components. The presence of methyl groups and other substituents has been shown to play crucial roles in enhancing biological activity. For example:

  • N-methyl and 4′-methoxy groups : These modifications are essential for maintaining potent activity against cancer cells.
  • 6-substituent variations : Different substituents at this position can either enhance or diminish the compound's effectiveness .

Case Study 1: Antitumor Efficacy in Preclinical Models

A preclinical study evaluated the antitumor efficacy of a derivative of this compound in a triple-negative breast cancer xenograft mouse model. The results indicated significant tumor reduction compared to control groups, showcasing the compound's potential as a lead for further development in cancer therapies .

Case Study 2: Antimicrobial Testing

Another research project focused on testing the antimicrobial properties of various derivatives of the compound against multiple bacterial strains. Results demonstrated that specific derivatives exhibited strong inhibitory effects, suggesting a viable path for developing new antimicrobial agents .

Data Tables

Application AreaCompound ActivityNotes
Antitumor ActivityNanomolar inhibitionEffective against drug-resistant lines
Antimicrobial PropertiesInhibition of bacterial growthPotential for new antibiotic development
Structure ModificationsInfluence on potencyN-methyl and 4′-methoxy groups critical

Mechanism of Action

The mechanism of action of 6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of tumor growth in cancer cells or the prevention of corrosion in metals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound is compared to analogs based on substituent patterns, synthetic routes, and biological activities. Key examples include:

2,5-Dimethyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (Compound 24)
  • Structure : Differs by additional methyl groups at positions 2 and 5.
  • Synthesis : Synthesized via column chromatography (silica gel, hexane/ethyl acetate eluent) with a 63% yield .
  • Key Spectral Data :
    • $ ^1H $ NMR: δ 2.77 (t, J = 7.4 Hz, 2H, methylene protons).
    • Indicates altered electronic environments compared to the target compound due to substituent positions.
2-(4,5-Dihydroxy-2-methylphenylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (5j)
  • Structure : Features a thioaryl group at position 2 and dihydroxy substituents.
  • Synthesis: Laccase-catalyzed green synthesis (90% yield) using 4-methylcatechol and a cyclopenta[d]pyrimidinone precursor .
  • Properties: Melting point: 240–242°C (higher than typical due to hydrogen bonding). IR: 1639 cm$ ^{-1} $ (C=O stretch), 1278 cm$ ^{-1} $ (C-S).
4-Phenyl-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (5a)
  • Structure : Aryl (phenyl) and heteroaryl (thiophene) substitutions on a pyridine core.
  • Synthesis : Conventional cyclization reactions; characterized by IR and NMR .

Physicochemical and Spectral Properties

Compound Melting Point (°C) Key Spectral Features (IR/NMR) Biological Activity Notes
Target Compound Not reported Anticipated C=O stretch ~1640–1680 cm$ ^{-1} $ Unreported in provided evidence
Compound 24 Not reported $ ^1H $ NMR: δ 2.77 (methylene), δ 3.76 (methoxy) Potential cytotoxicity (assay data pending)
Compound 5j 240–242 IR: 1639 (C=O), 1278 (C-S); HRMS: m/z 291 ([M+H]$ ^+ $) Cytotoxic (enzymatic synthesis)
Pyrazolo[3,4-d]pyrimidinones Variable $ ^13C $ NMR: 163–171 ppm (C=O) Antimicrobial (e.g., 2e, 2f, 2g)

Biological Activity

6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one is a compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities. Research indicates that derivatives of this compound exhibit various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C7H8N2O
  • Molecular Weight : 136.15 g/mol
  • CAS Number : 5661-01-8

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of this compound and its derivatives. For instance:

  • Cytotoxicity Assays : A study demonstrated that compounds derived from this structure exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition at low concentrations. For example, certain derivatives showed IC50 values ranging from 1.07 to 0.51 µg/mL against SGC-7901, A549, and HepG2 cell lines .
  • Mechanism of Action : The compound acts as an inhibitor of microtubule assembly, similar to colchicine, which is crucial for cancer cell proliferation . This mechanism contributes to its effectiveness in overcoming drug resistance often seen in cancer therapies.
CompoundCell LineIC50 (µg/mL)
3aSGC-79011.07 ± 0.22
3bA5490.61 ± 0.19
3dHepG20.51 ± 0.13

Antimicrobial Activity

Research has also indicated that derivatives of this compound possess notable antimicrobial properties:

  • Antibacterial and Antifungal Effects : Some studies report effective inhibition of bacterial strains and fungi, suggesting potential applications in treating infections .

Anti-inflammatory Activity

The compound has shown promise in anti-inflammatory applications:

  • Inhibition of Inflammatory Markers : In vitro studies revealed that certain derivatives can reduce the expression of pro-inflammatory cytokines, which are critical in the inflammatory response .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications:

  • Substituents : The presence of methyl groups at specific positions enhances the anticancer activity.
  • Fused Rings : The cyclopenta structure contributes to the overall stability and bioactivity of the compound.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Cancer Cell Lines : A comprehensive study assessed the effects of various derivatives on multiple cancer cell lines, confirming enhanced cytotoxicity compared to standard treatments like 5-FU (5-fluorouracil) .
  • Microtubule Interaction : Research focused on the interaction of this compound with tubulin demonstrated its ability to inhibit microtubule polymerization effectively, providing insights into its mechanism as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.